N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide
Description
This compound features a benzoxazepine core fused with a 2,4-dimethoxybenzamide moiety. The benzoxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with ethyl and dimethyl groups at positions 5 and 3, respectively, and a ketone at position 2. The benzamide group introduces additional methoxy substituents, enhancing electronic and steric properties. Its synthesis likely involves amide coupling between a benzoxazepine amine precursor and 2,4-dimethoxybenzoic acid, employing reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) for activation, as seen in analogous benzamide syntheses .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-6-24-17-10-7-14(11-19(17)29-13-22(2,3)21(24)26)23-20(25)16-9-8-15(27-4)12-18(16)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJASYCFHFLKLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide typically involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocycle Modifications
The benzoxazepine core distinguishes the target compound from analogs with related heterocycles:
| Compound | Core Structure | Key Substituents | Pharmacological Relevance |
|---|---|---|---|
| Target Compound | Benzoxazepine | 5-ethyl, 3,3-dimethyl, 4-oxo | Enhanced metabolic stability |
| Diazepam | Benzodiazepine | 7-nitro, 1-methyl | GABA receptor modulation |
| Compound A (hypothetical) | Thiazepine | 5-methyl, 2-chloro | Serotonin receptor antagonism |
Key Findings :
Benzamide Substituent Variations
The 2,4-dimethoxybenzamide group is compared to other benzamide derivatives:
| Compound | Benzamide Substituents | Bioactivity (IC50) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2,4-dimethoxy | 50 nM (hypothetical) | 0.12 |
| (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide | 2,4-dioxothiazolidinone | 120 nM | 0.08 |
| 4-Chloro-N-(pyridin-3-yl)benzamide | 4-chloro | 200 nM | 0.05 |
Key Findings :
- The dimethoxy groups enhance electron-donating effects, improving binding affinity to target receptors compared to electron-withdrawing groups (e.g., chloro) .
- Thiazolidinone-containing analogs (e.g., compound) exhibit lower solubility due to rigid planar structures, whereas the target’s methoxy groups balance lipophilicity and solubility .
Key Findings :
- EDCl/HOBt-mediated coupling (used for the target compound) achieves higher purity than dicyclohexylcarbodiimide (DCC)-based methods, minimizing side reactions .
- The benzoxazepine core requires additional cyclization steps (e.g., acid-catalyzed ring closure), unlike thiazolidinone analogs formed via Knoevenagel condensation .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide is a compound with potential biological activity that has garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound's chemical properties are essential for understanding its biological activity. The molecular formula is with a molecular weight of 382.5 g/mol. This structure features a complex arrangement of functional groups that may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 921543-12-6 |
Antiviral Properties
Recent studies have investigated the antiviral potential of various derivatives related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide. For example, derivatives have shown significant activity against coronavirus strains such as 229E and OC-43. The following table summarizes the cytotoxicity and antiviral activity of some related compounds:
| Compound Code | Cytotoxicity (CC50 µM) | Antiviral Activity (IC50 µM) |
|---|---|---|
| 4a | 670 ± 29 | 320 |
| 4c | 274 ± 12 | 100 |
| Avir-7 | 280 ± 12 | 150 |
| Avir-8 | 515 ± 22 | 200 |
These results suggest that certain derivatives exhibit lower toxicity compared to standard antiviral agents like chloroquine and hydroxychloroquine, indicating a promising safety profile for further development .
Anticancer Activity
In addition to antiviral effects, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide have been evaluated for anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.
The proposed mechanism of action for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide includes:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication within host cells.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Study on Antiviral Efficacy
A study published in February 2023 evaluated the antiviral efficacy of several novel heterocyclic compounds against human coronavirus strains. The findings indicated that specific derivatives exhibited significant inhibition of viral replication while maintaining low cytotoxicity levels .
Research on Anticancer Potential
Another study focused on the anticancer effects of benzoxazepine derivatives showed promising results in reducing cell viability in various cancer cell lines. The research highlighted the potential for these compounds to serve as lead candidates for further drug development in oncology .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the benzoxazepine core, followed by coupling with the dimethoxybenzamide moiety. Key steps include:
- Ring formation : Cyclization of precursors (e.g., substituted aminophenols) using catalysts like potassium carbonate or triethylamine in solvents such as dichloromethane or ethanol .
- Amide coupling : Reaction with 2,4-dimethoxybenzoyl chloride under reflux conditions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product . Optimization involves adjusting temperature (60–100°C), solvent polarity, and catalyst loading to improve yields (>70%) and purity (>95%) .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm the benzoxazepine core (e.g., δ 1.2–1.4 ppm for ethyl protons, δ 3.8–4.2 ppm for oxazepine ring protons) and dimethoxy groups (δ 3.7–3.9 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z ~456.6 g/mol) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of benzoxazepine) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in DMSO, ethanol, and chloroform; poorly soluble in water due to hydrophobic aromatic and alkyl groups .
- Stability : Stable at room temperature in inert atmospheres but sensitive to light and humidity. Store at –20°C in amber vials with desiccants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Substituent variation : Replace 2,4-dimethoxy groups with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., isobutyl) to assess impacts on target binding .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (e.g., MTT in cancer lines) .
- Key finding : Ethyl and dimethyl groups on the benzoxazepine core enhance metabolic stability compared to allyl or propyl analogs .
Q. What in vitro/in vivo models are suitable for therapeutic potential assessment?
- In vitro : Use enzyme-linked immunosorbent assays (ELISA) for target engagement (e.g., IC₅₀ values) and human liver microsomes for metabolic stability .
- In vivo : Rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) and efficacy in disease models (e.g., xenograft tumors for anticancer activity) .
Q. How should discrepancies in reported biological activities be addressed?
- Variable factors : Compare assay conditions (e.g., cell line specificity, serum concentration) and compound purity (>95% by HPLC) .
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
Q. What computational methods predict binding affinities and guide optimization?
- Molecular docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., hydrogen bonding with dimethoxy groups) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
- QSAR models : Train algorithms on analogs to prioritize substituents for synthesis .
Q. What strategies mitigate off-target effects in functional studies?
- Proteome profiling : Use affinity pull-down assays with biotinylated probes to identify off-target binders .
- CRISPR knockout : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
Q. How are metabolic stability and pharmacokinetics evaluated during lead optimization?
- Microsomal assays : Incubate with human liver microsomes and measure parent compound depletion (t₁/₂ > 60 min preferred) .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction (% unbound) .
- In vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS/MS analysis (AUC, Cₘₐₓ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
